3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one 3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 2092929-92-3
VCID: VC16509344
InChI: InChI=1S/C6H4ClN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H
SMILES:
Molecular Formula: C6H4ClN3O
Molecular Weight: 169.57 g/mol

3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one

CAS No.: 2092929-92-3

Cat. No.: VC16509344

Molecular Formula: C6H4ClN3O

Molecular Weight: 169.57 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4h-pyrazolo[1,5-a]pyrimidin-7-one - 2092929-92-3

Specification

CAS No. 2092929-92-3
Molecular Formula C6H4ClN3O
Molecular Weight 169.57 g/mol
IUPAC Name 3-chloro-1H-pyrazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C6H4ClN3O/c7-4-3-9-10-5(11)1-2-8-6(4)10/h1-3,9H
Standard InChI Key GKCZQNZLJDDRQO-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=CNN2C1=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Scaffold Characteristics

The pyrazolo[1,5-a]pyrimidin-7-one system consists of a bicyclic framework combining pyrazole and pyrimidinone rings. X-ray crystallographic studies of related compounds, such as 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, confirm a planar structure with tautomeric equilibrium between enol and keto forms (Figure 1A) . The chlorine atom at the 3-position introduces electronegativity and steric effects, potentially influencing hydrogen bonding and hydrophobic interactions with biological targets.

Table 1: Calculated Physicochemical Parameters

PropertyValue
Molecular formulaC₆H₃ClN₃O
Molecular weight169.57 g/mol
LogP (octanol-water)~1.8 (estimated)
Hydrogen bond donors1
Hydrogen bond acceptors3

Derived from PubChem data for analog 3-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Synthetic Methodologies

General Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones

The core structure is typically synthesized via cyclocondensation of β-ketoesters with aminopyrazoles (Scheme 1) . For 3-chloro derivatives, precursor functionalization may involve:

  • Chlorination post-cyclization: Late-stage introduction of chlorine using reagents like N-chlorosuccinimide.

  • Pre-functionalized building blocks: Use of chlorinated aminopyrazoles or β-ketoesters.

Key intermediates such as 3-amino-5-chloropyrazole could enable direct incorporation of the chlorine substituent. Modifications at the 5-position (e.g., alkyl, aryl groups) are achieved through varied β-ketoester inputs .

Biological Activity and Mechanism of Action

Antitubercular Activity

Pyrazolo[1,5-a]pyrimidin-7-ones with halogen substitutions show potent activity against Mycobacterium tuberculosis (Mtb). For example, compound 2 (3-(4-chlorophenyl)-5-(cyclohexylmethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) exhibits an MIC of 19.0 μM in 7H9 media . Chlorine enhances target binding by increasing lipophilicity and modulating electron distribution. Resistance studies link activity to flavin-dependent hydroxylase (Rv1751) inhibition, preventing compound catabolism .

Table 2: Comparative MIC Values of Chlorinated Analogs

CompoundMIC (μM) in 7H9 MediaMIC (μM) in Macrophages
2 (3-Cl-phenyl)19.025.0
P19 (3-CF₃)3.133.13
Isoniazid (control)0.390.30

Data adapted from ACS Infectious Diseases (2021)

Structure-Activity Relationships (SAR)

Role of the 3-Chloro Substituent

  • Electron-withdrawing effects: Stabilizes the keto tautomer, favoring target engagement.

  • Steric considerations: Chlorine’s small size permits access to deep binding pockets compared to bulkier groups.

  • Meta-chlorine vs. para-chlorine: Positional isomers show differential activity; meta-substitution (as in 3-chloro) often improves potency .

Table 3: Impact of Substituents on Antitubercular Activity

R₁R₂MIC (μM)Protein Binding Effect
CH₃Ph12.5Moderate
CF₃Ph12.5High
ClCyclohexylmethyl19.0Low

Adapted from structure-activity data in

Pharmacological Profile

Cytotoxicity and Selectivity

Chlorinated derivatives exhibit low cytotoxicity (CC₅₀ > 50 μM in HEK293 cells) . The chlorine atom reduces off-target interactions by directing molecular orientation.

Metabolic Stability

Microsomal studies of analog 2 show moderate clearance (t₁/₂ = 45 min), with hydroxylation at the cyclohexylmethyl group as the primary metabolic pathway .

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